molecular formula C20H17N3O6S B11079322 2-[(5E)-5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

2-[(5E)-5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11079322
M. Wt: 427.4 g/mol
InChI Key: XUGPEGSRLDOGCN-LICLKQGHSA-N
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Description

2-[(5E)-5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with a molecular formula of C20H17N3O6S . This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrobenzylidene moiety, and a methoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[(5E)-5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with N-(3-methylphenyl)acetamide under controlled conditions to yield the final product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(5E)-5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its potential antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cell death. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in the substituents on the benzylidene moiety. The presence of different functional groups can significantly alter their chemical and biological properties, making each compound unique in its own right.

Properties

Molecular Formula

C20H17N3O6S

Molecular Weight

427.4 g/mol

IUPAC Name

2-[(5E)-5-[(2-methoxy-5-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H17N3O6S/c1-12-4-3-5-14(8-12)21-18(24)11-22-19(25)17(30-20(22)26)10-13-9-15(23(27)28)6-7-16(13)29-2/h3-10H,11H2,1-2H3,(H,21,24)/b17-10+

InChI Key

XUGPEGSRLDOGCN-LICLKQGHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])OC)/SC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])OC)SC2=O

Origin of Product

United States

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